1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine
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Overview
Description
1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, a sulfonyl group, and a methoxypiperidine moiety, which contribute to its unique chemical properties and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides to form the thienopyrimidine core . This step can be achieved using reagents such as formic acid or triethyl orthoformate under reflux conditions . The resulting thienopyrimidine intermediate is then chlorinated using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position .
The sulfonylation step involves the reaction of the chlorinated thienopyrimidine with a suitable sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine . Finally, the methoxypiperidine moiety is introduced through a nucleophilic substitution reaction, where the sulfonylated intermediate reacts with 3-methoxypiperidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used .
Scientific Research Applications
1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
2-Chlorothieno[2,3-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.
Thieno[3,2-d]pyrimidine Derivatives: These compounds also contain the thienopyrimidine core but differ in the position of substituents, leading to variations in their biological activities and chemical properties.
Pyrrolo[2,3-d]pyrimidines: These compounds have a similar heterocyclic structure and are known for their anti-inflammatory and anti-cancer activities.
Uniqueness
1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine is unique due to the presence of the sulfonyl group and the methoxypiperidine moiety, which confer distinct chemical properties and biological activities. These structural features enhance its potential as a therapeutic agent and provide opportunities for further chemical modifications to optimize its efficacy and selectivity .
Properties
IUPAC Name |
2-chloro-6-(3-methoxypiperidin-1-yl)sulfonylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S2/c1-19-8-3-2-4-16(7-8)21(17,18)11-5-9-10(20-11)6-14-12(13)15-9/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOPDXMKSJYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)S(=O)(=O)C2=CC3=NC(=NC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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